molecular formula C24H25NO4S B11114106 Methyl 5-methyl-4-(4-methylphenyl)-2-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate

Methyl 5-methyl-4-(4-methylphenyl)-2-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B11114106
M. Wt: 423.5 g/mol
InChI Key: JSQWZTRKKLQHNK-UHFFFAOYSA-N
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Description

METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene carboxylate family. Compounds in this family are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as Friedel-Crafts acylation, amide formation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of the compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, compounds with similar structures have been investigated for their potential therapeutic properties. They may exhibit activity against various biological targets, making them candidates for drug development.

Industry

In industry, such compounds can be used in the development of advanced materials, including polymers and electronic devices. Their unique electronic properties make them suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene carboxylates and benzamido derivatives. Examples include:

  • METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-2-CARBOXYLATE
  • METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-4-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern and functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C24H25NO4S

Molecular Weight

423.5 g/mol

IUPAC Name

methyl 5-methyl-4-(4-methylphenyl)-2-[(3-propan-2-yloxybenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H25NO4S/c1-14(2)29-19-8-6-7-18(13-19)22(26)25-23-21(24(27)28-5)20(16(4)30-23)17-11-9-15(3)10-12-17/h6-14H,1-5H3,(H,25,26)

InChI Key

JSQWZTRKKLQHNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)OC(C)C)C

Origin of Product

United States

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